6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Adenosine receptor A1 selectivity GPCR antagonist

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 55084-74-7) is a heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged purine-isosteric scaffold widely exploited in kinase inhibitor and nucleoside analog drug discovery. The compound features a methylthio substituent at the 6-position of the fused bicyclic system, which imparts distinct electronic and steric properties that influence target binding, metabolic stability, and downstream synthetic versatility.

Molecular Formula C6H6N4S
Molecular Weight 166.21 g/mol
CAS No. 55084-74-7
Cat. No. B1316504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
CAS55084-74-7
Molecular FormulaC6H6N4S
Molecular Weight166.21 g/mol
Structural Identifiers
SMILESCSC1=NC=C2C=NNC2=N1
InChIInChI=1S/C6H6N4S/c1-11-6-7-2-4-3-8-10-5(4)9-6/h2-3H,1H3,(H,7,8,9,10)
InChIKeyUSZSUCXARYTYDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 55084-74-7): Core Scaffold Identity for Procurement Decisions


6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 55084-74-7) is a heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged purine-isosteric scaffold widely exploited in kinase inhibitor and nucleoside analog drug discovery [1]. The compound features a methylthio substituent at the 6-position of the fused bicyclic system, which imparts distinct electronic and steric properties that influence target binding, metabolic stability, and downstream synthetic versatility . Unlike many in-class analogs that are extensively pre-functionalized, this compound retains an unsubstituted N1 and C4 position, enabling divergent derivatization strategies. It is supplied as a yellow solid at 95–97% purity with storage recommended at 0–8°C, and is explicitly cited as a key intermediate in multiple kinase inhibitor patent families including WO2008/094575 A2 (Biogen Idec) and WO2007/23105 A1 .

Why 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Generic Pyrazolo[3,4-d]pyrimidine Analogs


Within the pyrazolo[3,4-d]pyrimidine family, the nature of the C6 substituent is not a trivial structural variation—it fundamentally dictates both the compound's reactivity profile as a synthetic intermediate and the biological selectivity pattern of downstream derivatives. Head-to-head adenosine receptor profiling demonstrates that a methylthio group at the 4-position (structurally analogous to the 6-methylthio motif) confers >5,900-fold A1 selectivity, compared to merely 94-fold for the corresponding 4-amino analog [1]. Similarly, 4-amino-6-methylthio derivatives exhibit EGFR tyrosine kinase (EGFR-TK) inhibitory activity that is mechanistically distinct from 6-amino-substituted analogs, which preferentially engage JAK kinase and anti-leishmanial targets [2]. At the scaffold level, pyrazolo[3,4-d]pyrimidine ribonucleosides carrying alkylthio substituents demonstrate an order-of-magnitude greater anticoccidial potency and 24-fold lower host-cell toxicity than their purine counterparts, underscoring that the heterocyclic core itself cannot be exchanged without loss of therapeutic window [3]. For procurement purposes, 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 85426-79-5) is often considered a substitute; however, the 4-chloro moiety introduces an orthogonal electrophilic handle that directs reactivity toward nucleophilic aromatic substitution at C4, whereas the unsubstituted C4 position of 55084-74-7 enables alternative functionalization strategies such as direct amination or cross-coupling .

Quantitative Comparator-Based Evidence for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine Differentiation


Adenosine A1 Receptor Subtype Selectivity: Methylthio vs. Amino Substituent at C4 on the Pyrazolo[3,4-d]pyrimidine Core

In a systematic SAR study of 12 substituted 1-phenylpyrazolo[3,4-d]pyrimidines, the compound bearing a 4-methylthio substituent (compound 10) achieved an A1 Ki of 6.81 nM and an A2a Ki > 40,000 nM, yielding >5,900-fold A1 selectivity [1]. This stands in stark contrast to the 4-amino analog (compound 14), the most potent compound in the series with an A1 Ki of 0.939 nM, which exhibited only 94-fold A1 selectivity due to enhanced A2a binding (A2a Ki = 88.3 nM) [1]. The 4-mercapto analog displayed intermediate behavior. This demonstrates that the methylthio group at the C4/C6 position of the pyrazolo[3,4-d]pyrimidine scaffold is a critical determinant of A1 vs. A2a receptor discrimination, a property that cannot be replicated by amino or mercapto substituents.

Adenosine receptor A1 selectivity GPCR antagonist

EGFR Tyrosine Kinase Inhibition: 6-Methylthio Pyrazolo[3,4-d]pyrimidines vs. Quinazoline-Based Inhibitor AG1478

4-Amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine derivatives (compounds 2a, 2d, 2g) were directly compared with the established EGFR-TK inhibitor AG1478 in the A-431 human epidermoid carcinoma cell line. At 1 µM, AG1478 produced 40% inhibition of EGFR phosphorylation, while compound 2a, 2d, and 2g inhibited EGFR phosphorylation by 25%, 18%, and 19%, respectively [1]. In the cell-free human EGF tyrosine kinase assay, compound 2a achieved 48% inhibition relative to control, confirming direct engagement of the EGFR kinase domain [1]. At 10 µM, compounds 2a, 2d, and 2g induced 36%, 34%, and 41% cytotoxicity in A-431 cells, respectively, while AG1478 achieved 33% inhibition of cell proliferation in the same system [1]. Molecular docking revealed that the 6-methylthio group does not sterically interfere with the bidentate hydrogen-bonding interaction between the pyrazolo[3,4-d]pyrimidine core (N5 and C4-NH) and the EGFR hinge region (Met769 and Gln767) [1].

EGFR kinase A431 cell proliferation Tyrosine kinase inhibitor

Scaffold-Level Therapeutic Window: Pyrazolo[3,4-d]pyrimidine vs. Purine Ribonucleosides in Anticoccidial Selectivity

In a comparative study of nucleoside analogs targeting the avian coccidium Eimeria tenella, the pyrazolo[3,4-d]pyrimidine ribonucleoside analog (compound 24) was demonstrated to be an order of magnitude more active than the corresponding 6-(methylthio)-9-β-D-ribofuranosyl-9H-purine (compound 6) against the parasite [1]. Critically, compound 24 was also 24-fold less toxic to embryonic chick liver host cells than the purine counterpart [1]. This scaffold-level comparison establishes that replacing the purine core with a pyrazolo[3,4-d]pyrimidine system while retaining the methylthio and ribofuranosyl substituents dramatically widens the therapeutic index. This selectivity advantage is attributed to differential recognition of the two heterocyclic cores by parasite versus host enzymes involved in nucleoside salvage and phosphorylation pathways [1].

Anticoccidial Scaffold hopping Host-parasite selectivity

Patent-Cited Synthetic Versatility: 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a Kinase Inhibitor Intermediate vs. Pre-functionalized Analogs

CAS 55084-74-7 is explicitly cited as a synthetic intermediate in Biogen Idec's WO2008/094575 A2 (Page/Page column 56-57), a patent family directed toward kinase inhibitors for proliferative diseases . It is also referenced in WO2007/23105 A1 as a downstream precursor to 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 85426-79-5) . The strategic value of 55084-74-7 lies in its unsubstituted C4 and N1 positions, which permit sequential or orthogonal functionalization: N1 can be alkylated or arylated independently, while C4 can be directly aminated or functionalized via halogenation and subsequent cross-coupling . In contrast, 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 85426-79-5) locks in a C4 electrophilic handle, limiting synthetic flexibility to nucleophilic displacement at that position. Similarly, 6-amino-1H-pyrazolo[3,4-d]pyrimidine analogs are directed toward JAK kinase and anti-leishmanial applications but lack the methylthio handle for late-stage diversification via oxidation or nucleophilic displacement [1].

Kinase inhibitor Building block Patent intermediate

Comparative Procurement Economics: 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine vs. 4-Chloro-6-(methylthio) Analog

At the 5-gram procurement scale, 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 55084-74-7) is available at 97% purity from AChemBlock at $160/5g (~$32/g), and at 95% purity from AKSci . The closest structural analog, 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 85426-79-5, MW 200.65 vs. 166.21), is priced at $308/5g from AKSci at comparable purity . This represents a 48% lower cost per gram for 55084-74-7 relative to the 4-chloro analog at the same scale. Additionally, 55084-74-7 shows favorable physical properties for handling: it is a yellow solid stable at 0–8°C with room-temperature shipping compatibility, and its lower molecular weight translates to approximately 17% more moles of material per unit mass purchased (6.02 mmol/g vs. 4.98 mmol/g for the 4-chloro analog) .

Procurement Cost-per-gram Building block sourcing

Optimal Application Scenarios for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine Based on Quantitative Differentiation Evidence


Adenosine A1 Receptor Antagonist Lead Generation Requiring High Subtype Selectivity

Programs targeting adenosine A1 receptors for renal protection, CNS disorders, or atrial fibrillation benefit directly from the >5,900-fold A1 vs. A2a selectivity conferred by methylthio-substituted pyrazolo[3,4-d]pyrimidines, as established in Poulsen et al. (1996) [1]. Using 55084-74-7 as the starting building block, medicinal chemists can install a 1-phenyl substituent and C6-thioamide extensions to replicate and potentially improve upon compound 10's selectivity profile (A1 Ki = 6.81 nM, A2a Ki > 40,000 nM) [1]. The unsubstituted C4 position of 55084-74-7 enables direct introduction of amino, alkylamino, or substituted aniline groups to modulate A1 affinity, while the 6-methylthio group can be oxidized to the sulfoxide/sulfone or displaced with thioamide nucleophiles for late-stage diversification.

EGFR Kinase Inhibitor Library Synthesis for Anticancer Drug Discovery

The demonstrated EGFR-TK inhibitory activity of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines (compounds 2a, 2d, 2g achieving up to 25% EGFR phosphorylation inhibition at 1 µM and 48% direct enzyme inhibition) validates the scaffold for EGFR-targeted library construction [2]. Procurement of 55084-74-7 enables divergent synthesis of compound libraries where the N1 position can be elaborated with diverse alkyl/aryl groups to probe the hydrophobic pocket adjacent to the ATP-binding site identified in molecular docking studies (Phe699, Val702, Lys721 region), while the C4 position can be aminated to install the critical bidentate hydrogen-bonding motif (Met769, Gln767 interaction) [2]. This application is particularly relevant for organizations seeking novel EGFR inhibitor chemotypes with freedom to operate outside of the quinazoline patent landscape.

Antiparasitic Nucleoside Analog Synthesis Exploiting Pyrazolo[3,4-d]pyrimidine Scaffold Advantage

For antiparasitic drug discovery programs targeting nucleoside salvage pathways, the pyrazolo[3,4-d]pyrimidine scaffold offers a validated therapeutic index improvement over purine analogs, as demonstrated by the order-of-magnitude potency increase and 24-fold reduction in host-cell toxicity observed by Krenitsky et al. (1982) [3]. 55084-74-7 can be converted to the corresponding ribonucleoside via Vorbrüggen glycosylation or enzymatic transglycosylation at N1, followed by functionalization at C4 to optimize parasite vs. host enzyme selectivity [3]. The methylthio group at C6 mimics the 6-methylthio substituent of the benchmark purine nucleoside while the pyrazolo[3,4-d]pyrimidine core provides the scaffold-level selectivity advantage.

Multi-Target Kinase Inhibitor Fragment Library Construction via Divergent Synthesis

The three independently addressable diversification sites (N1, C3, and C4) of 55084-74-7 make it an ideal core scaffold for generating focused kinase inhibitor fragment libraries, as evidenced by its explicit use in Biogen Idec's kinase inhibitor patent family WO2008/094575 A2 . Unlike the 4-chloro analog (CAS 85426-79-5) which restricts C4 chemistry to nucleophilic aromatic substitution, 55084-74-7 supports parallel diversification strategies: N1 alkylation/arylation to modulate kinase selectivity, C3 halogenation/cross-coupling to access additional vectors, and C4 amination or halogenation followed by Pd-catalyzed cross-coupling . At approximately 48% lower cost per gram and 21% higher molar yield than the 4-chloro analog, 55084-74-7 is the economically rational choice for building block procurement in library synthesis programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.